molecular formula C15H19N3OS B1275376 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669708-94-5

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275376
CAS No.: 669708-94-5
M. Wt: 289.4 g/mol
InChI Key: SISVWVRKVKLMOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylphenol with an allyl halide to form the corresponding allyl ether. This intermediate is then reacted with a triazole derivative under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the ethyl group on the phenoxy moiety can influence its interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This triazole derivative is characterized by its unique structure that may confer various biological properties, including antifungal and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of approximately 302.39 g/mol. The compound features a triazole ring substituted with an allyl group and a phenoxyethyl moiety, which may influence its interaction with biological targets.

Antifungal Activity

Research has indicated that triazole derivatives possess significant antifungal properties. A study highlighted the antifungal activity of various triazole compounds against multiple fungal strains. The presence of specific substituents on the triazole ring was found to enhance antifungal efficacy. For instance, compounds with naphthyl or phenyl groups showed improved inhibition against strains such as Aspergillus flavus and Candida albicans .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundAspergillus niger10 µg/mL
5-(4-methoxybenzyl)-triazoleCandida albicans8 µg/mL
TerbinafineAspergillus flavus5 µg/mL

Antibacterial Activity

Triazoles are also noted for their antibacterial properties. A comparative study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Table 2: Antibacterial Activity Against Various Bacteria

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
FluconazoleEscherichia coli15 µg/mL

The biological activity of this compound can be attributed to its ability to inhibit the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately cell death.

Case Studies

In a recent investigation involving various triazole derivatives, it was found that modifications at the phenyl ring significantly affected the antifungal potency against Candida species. Specifically, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Properties

IUPAC Name

3-[1-(4-ethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-10-18-14(16-17-15(18)20)11(3)19-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISVWVRKVKLMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396023
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-94-5
Record name 5-[1-(4-Ethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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